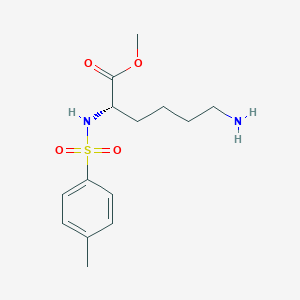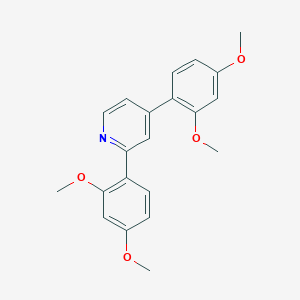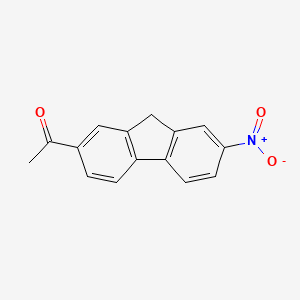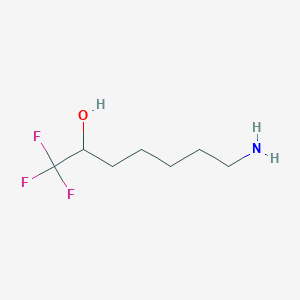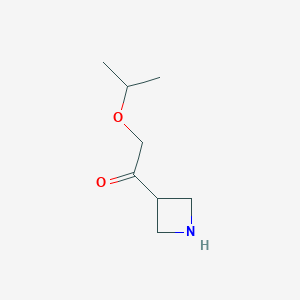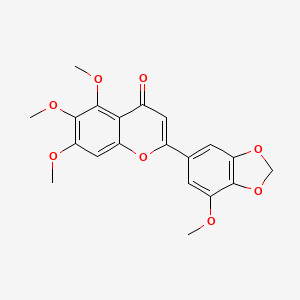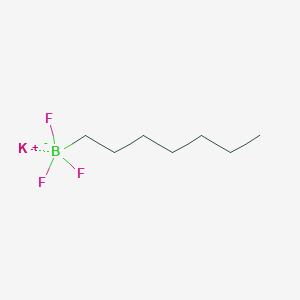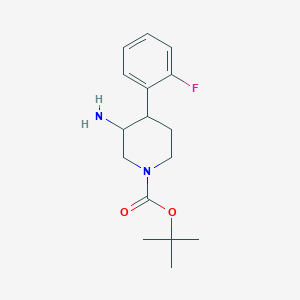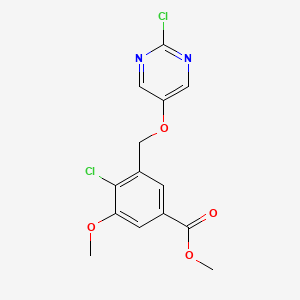
Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate is a complex organic compound that features a benzoate ester linked to a chlorinated pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate typically involves multiple steps. One common route starts with the chlorination of methyl 5-methoxybenzoate to introduce the chlorine atom at the 4-position. This is followed by the reaction with 2-chloropyrimidine-5-ol under basic conditions to form the ether linkage. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols from esters.
Applications De Recherche Scientifique
Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Materials Science: It is investigated for its role in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the specific derivative or application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-hydroxybenzoate
- Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-ethoxybenzoate
- Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methylbenzoate
Uniqueness
Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate is unique due to the presence of both the chlorinated pyrimidine and the methoxybenzoate moieties. This combination imparts specific chemical properties that can be exploited in various applications, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C14H12Cl2N2O4 |
|---|---|
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
methyl 4-chloro-3-[(2-chloropyrimidin-5-yl)oxymethyl]-5-methoxybenzoate |
InChI |
InChI=1S/C14H12Cl2N2O4/c1-20-11-4-8(13(19)21-2)3-9(12(11)15)7-22-10-5-17-14(16)18-6-10/h3-6H,7H2,1-2H3 |
Clé InChI |
SKWLNDOHNUMSHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1Cl)COC2=CN=C(N=C2)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
